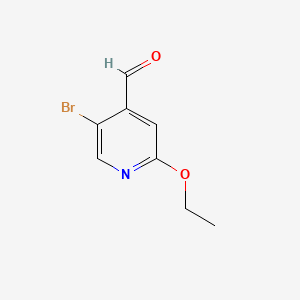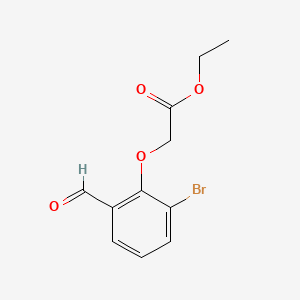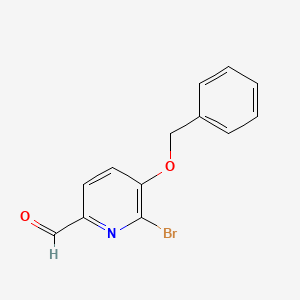
5-Bromo-2-ethoxypyridine-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-2-12-8-3-6 (5-11)7 (9)4-10-8/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Unfortunately, detailed structural analysis such as vibrational properties or Fourier transform infrared spectra are not available in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Reactivity with Hydrochloric Acid : Studies have shown that derivatives of ethoxypyridine, including bromo-derivatives, undergo various transformations when heated with aqueous hydrochloric acid. Specifically, 5-bromo-2-ethoxypyridine and its derivatives are converted into mixtures of hydroxypyridines upon heating, indicating the potential for halogen exchange and ethoxy group substitution reactions under certain conditions (Hertog & Bruyn, 2010).
Amination Reactions : The amination of bromo-derivatives of ethoxypyridine, such as 5-bromo-2-ethoxypyridine, involves complex mechanisms potentially involving pyridyne intermediates. These reactions can yield amino derivatives, highlighting the utility of these compounds in synthetic chemistry for producing compounds with varied functional groups (Pieterse & Hertog, 2010).
Molecular Structure and Properties
- Crystallographic Analysis : The molecular structure of 5-bromo-1H-indole-3-carbaldehyde derivatives has been elucidated through crystallographic studies, revealing hydrogen bond formations and the assembly of molecules into ribbons. This provides insights into the structural properties that could be relevant for the design of materials and pharmaceutical compounds (Ali, Halim, & Ng, 2005).
Synthetic Pathways
Synthesis of Pyridine Derivatives : Research into the synthesis of ethoxypyridine derivatives, including those containing the 5-bromo-2-ethoxypyridine moiety, has led to the development of various synthetic routes. These methods provide access to a wide range of pyridine-based compounds, which are valuable in pharmaceutical development and other chemical industries (Hirokawa, Horikawa, & Kato, 2000).
Formation of Pyrazoles : The use of bromo-derivatives as precursors in the synthesis of pyrazoles illustrates their role in constructing heterocyclic compounds. These synthesis pathways involve nucleophilic substitution reactions and cyclocondensation, highlighting the versatility of 5-bromo-2-ethoxypyridine derivatives in organic synthesis (Martins et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Propriétés
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVICGNSRJEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)






![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)



